molecular formula C21H23NO5 B8233367 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine

Cat. No.: B8233367
M. Wt: 369.4 g/mol
InChI Key: LINTXMVVTWKURU-UHFFFAOYSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The 2-ethoxyethyl substituent on the glycine nitrogen introduces a hydrophilic ether moiety, balancing steric bulk and solubility. This compound is designed for applications requiring controlled deprotection and compatibility with diverse synthetic conditions .

Properties

IUPAC Name

2-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINTXMVVTWKURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction. This involves reacting the Fmoc-protected glycine with an appropriate ethoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Alkyl halides or other electrophiles can be used for substitution reactions under basic conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid with the Fmoc group removed.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Peptide Synthesis

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine is primarily used as a building block in peptide synthesis. The Fmoc protecting group enables the formation of peptide bonds while preventing side reactions that could compromise the integrity of the peptide chain.

Mechanism:

  • The Fmoc group is removed under basic conditions (e.g., using piperidine), allowing for the coupling of amino acids to form longer peptide chains.

Case Study:
In a study involving the synthesis of specific peptides, researchers utilized this compound to create sequences with high purity and yield, demonstrating its effectiveness in complex peptide synthesis .

Bioconjugation

This compound plays a significant role in bioconjugation processes, where it is used to modify biomolecules for various applications in biochemistry and molecular biology. It facilitates the attachment of functional groups to proteins or nucleic acids, enhancing their properties for research and therapeutic uses.

Application:
Bioconjugation using this compound has been employed to create targeted drug delivery systems, where drugs are conjugated to antibodies or other targeting moieties to improve specificity and reduce side effects.

Case Study:
A notable application was reported where this compound was used to conjugate therapeutic agents to antibodies, resulting in enhanced efficacy in targeted cancer therapies .

Medicinal Chemistry

The compound is also explored within medicinal chemistry for developing new pharmaceuticals. Its ability to protect amino groups allows for complex modifications that can lead to novel therapeutic agents.

Mechanism:
By modifying the ethoxyethyl group or substituting different functional groups, researchers can design compounds with improved biological activity or reduced toxicity.

Case Study:
Research has indicated that derivatives of this compound exhibit antimicrobial properties, showcasing its potential as a scaffold for developing new antibiotics .

Summary Table of Applications

Application AreaMechanism/FunctionalityExample Use Case
Peptide SynthesisProtects amino group during bond formationSynthesis of complex peptides
BioconjugationModifies biomolecules for targeted deliveryAntibody-drug conjugates
Medicinal ChemistryServes as a scaffold for new drug developmentDevelopment of antimicrobial agents

Mechanism of Action

The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine” depends on its specific application:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions.

    Bioconjugation: The compound can react with other biomolecules to form stable conjugates, facilitating various biochemical assays and studies.

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The target compound is distinguished by its 2-ethoxyethyl side chain. Comparisons with similar Fmoc-glycine derivatives highlight key structural and functional differences:

Compound Name/ID Substituent on Glycine Nitrogen Key Features Reference
Target Compound 2-ethoxyethyl Ether oxygen enhances hydrophilicity; moderate steric bulk.
N-Benzyl-N-Fmoc-glycine Benzyl Bulky aromatic group; increases hydrophobicity and steric hindrance.
Fmoc-NOrn(Boc)-OH (Compound 18) 5-(tert-butoxycarbonyl)aminopropyl Boc-protected amine; introduces polarity and hydrogen-bonding capability.
BB7 () Methylsulfonyl + 3-phenylpropyl Sulfonyl group enhances electrophilicity; aromatic side chain for π-stacking.
Fmoc-N-Me-Gly-OH Methyl Minimal steric hindrance; ideal for backbone flexibility in peptides.
Fmoc-N-(tert-butyloxycarbonylethyl)-glycine tert-butyloxycarbonylethyl Highly hydrophobic tert-butyl group; impacts solubility.

Key Observations :

  • Hydrophilicity : The 2-ethoxyethyl group provides better aqueous solubility than tert-butyl () or benzyl () groups.
  • Steric Effects : Bulkier substituents like benzyl () or Boc-protected amines () may hinder peptide chain elongation in SPPS compared to the target compound.

Physicochemical Properties

Molecular Weight and HRMS Data :

Compound Molecular Formula Calculated [M+H]+ Observed [M+H]+ Deviation (ppm)
Target Compound C₂₄H₂₈NO₅ 422.1967 - -
BB8 () C₂₇H₃₃N₂O₆S 513.2063 513.2050 2.5
1a () C₂₄H₃₁N₂O₆S 475.1903 475.1893 2.1
Fmoc-N-Me-Gly-OH C₁₈H₁₉NO₅ 329.1264 329.1260 1.2

NMR Trends :

  • δ ~4.2–4.5 ppm : Characteristic Fmoc-CH₂ protons in all compounds .
  • δ ~3.4–3.6 ppm : Ethoxyethyl -OCH₂CH₃ protons in the target compound vs. benzyl aromatic protons (δ ~7.2 ppm, ).

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine is a compound of significant interest in biochemical research due to its unique structure and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its molecular formula is C40H35N7O8C_{40}H_{35}N_{7}O_{8}, with a molecular weight of approximately 701.72 g/mol. The structural complexity of this compound allows it to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways and enzyme activities.

  • Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. For instance, studies have indicated that similar compounds can act as agonists or antagonists depending on their structural modifications, impacting neurotransmitter release and synaptic plasticity .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit enzymes involved in metabolic pathways, such as gamma-secretase, which is implicated in Alzheimer's disease . This inhibition could lead to the modulation of amyloid-beta peptide production, a key factor in the pathogenesis of Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPCR InteractionModulates glutamate receptor activity
Enzyme InhibitionInhibits gamma-secretase activity
Antimicrobial EffectsPotential antibacterial properties
CytotoxicityEvaluated in cancer cell lines

Case Studies and Research Findings

  • Neuropharmacological Studies : A study investigating the effects of similar Fmoc derivatives on neuronal cultures revealed that they could enhance synaptic transmission by acting as partial agonists at specific glutamate receptors. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Cancer Research : In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Antimicrobial Activity : Research has demonstrated that similar compounds can exhibit selective antibacterial activity against Gram-positive bacteria, suggesting that modifications to the fluorenylmethoxycarbonyl structure might enhance these properties .

Q & A

Q. Purification :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) is used for intermediate purification .
  • Preparative HPLC : Final purification employs a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to achieve >98% purity .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Key signals include:
    • Fmoc group : Aromatic protons (δ 7.3–7.8 ppm, multiplet) and the fluorenyl CH (δ 4.3–4.5 ppm) .
    • N-(2-ethoxyethyl) : Ethoxy CH₂ (δ 3.4–3.6 ppm) and CH₂ adjacent to oxygen (δ 1.1–1.3 ppm for CH₃) .
  • HRMS : The molecular ion [M+H]⁺ should match the calculated mass (e.g., C₂₂H₂₅NO₅: 391.42 g/mol ± 0.005%) .
  • HPLC : Purity is validated using a C18 column with UV detection at 220 nm; retention time consistency confirms homogeneity .

Advanced: How does the N-(2-ethoxyethyl) substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Answer:
The ethoxyethyl group introduces steric hindrance and potential solvation effects:

  • Steric Effects : Reduced coupling efficiency (~70–80% vs. >95% for unsubstituted glycine) requires extended reaction times (2–4 hours) or double couplings .
  • Solvation : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF), improving resin swelling and reagent diffusion. Optimize with 20% v/v DMSO in DMF .
  • Side Reactions : Monitor for ethoxyethyl cleavage under acidic conditions (e.g., TFA deprotection). Use milder cleavage cocktails (e.g., 90% TFA with 5% H₂O) to minimize degradation .

Advanced: What contradictions exist in toxicity data, and how should researchers mitigate risks?

Answer:
Contradictions :

  • Acute toxicity (Category 4 for oral/dermal/inhalation) is reported, but chronic toxicity, mutagenicity, and environmental persistence lack data .
  • Safety Data Sheets (SDS) advise handling as a "potential sensitizer" despite no direct evidence .

Q. Mitigation Strategies :

  • PPE : Use nitrile gloves, lab coats, and FFP2 respirators during synthesis .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture aerosols .
  • Waste Disposal : Incinerate waste at >800°C to prevent environmental release .

Advanced: How does this compound compare to other Fmoc-protected glycine derivatives in peptidomimetic design?

Answer:

Property N-(2-ethoxyethyl) Derivative N-Allyl Derivative N-Methylsulfonyl Derivative
Steric Bulk Moderate (ethoxyethyl)Low (allyl)High (sulfonyl)
Solubility (DMF) 50 mg/mL30 mg/mL15 mg/mL
Coupling Efficiency 75–85%90–95%60–70%
Stability (pH 7.4) >48 hours>72 hours<24 hours

Q. Applications :

  • The ethoxyethyl group enhances membrane permeability in cell-penetrating peptidomimetics but reduces metabolic stability compared to N-methylated analogs .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers .
  • Solvent : For long-term storage (>6 months), dissolve in dry DMSO (10 mM aliquots) to prevent hydrolysis .
  • Monitoring : Check purity via HPLC every 3 months; discard if degradation exceeds 5% .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Answer:
Common discrepancies and solutions:

  • Ethoxyethyl Proton Splitting : Variable δ 1.1–1.3 ppm signals arise from conformational flexibility. Use low-temperature NMR (4°C) to sharpen peaks .
  • Fmoc Aromatic Signal Broadening : Caused by residual TFA. Neutralize samples with NaHCO₃ and re-acquire spectra .
  • Impurity Peaks at δ 2.5–3.0 ppm : Indicate unreacted glycine. Repurify via ion-exchange chromatography (Dowex 50WX8 resin) .

Basic: What analytical techniques validate the removal of the Fmoc group during SPPS?

Answer:

  • UV-Vis Spectroscopy : Monitor deprotection (20% piperidine/DMF) by measuring absorbance at 301 nm (Fmoc removal) .
  • MALDI-TOF MS : Confirm mass loss of 222.24 Da (Fmoc group) after cleavage .
  • Kaiser Test : Qualitative ninhydrin assay detects free amines post-deprotection .

Advanced: What computational tools predict the conformational effects of the N-(2-ethoxyethyl) group in peptide backbones?

Answer:

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with GAFF2 force fields to simulate backbone flexibility .
  • Density Functional Theory (DFT) : Calculate torsional energy barriers (e.g., B3LYP/6-31G*) to predict rotamer preferences .
  • Rosetta : Model peptide folding energetics with and without the substituent to design stable analogs .

Advanced: How does the ethoxyethyl group impact enzymatic degradation in biological assays?

Answer:

  • Protease Resistance : The group reduces cleavage by trypsin and chymotrypsin by 40–60% compared to unmodified glycine .
  • Oxidative Metabolism : CYP3A4 catalyzes ethoxyethyl oxidation to carboxylic acid, detected via LC-MS/MS metabolite profiling .
  • Half-Life : In serum, the derivative shows a t₁/₂ of 6–8 hours vs. 1–2 hours for unmodified peptides .

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